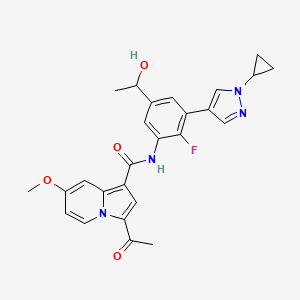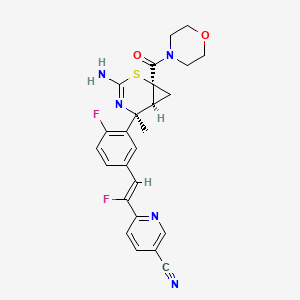
Bace1-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bace1-IN-6 is a compound that has garnered significant attention in the field of Alzheimer’s disease research. It is an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which plays a crucial role in the formation of amyloid-β peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease, making BACE1 a critical target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The industrial process also focuses on minimizing waste and improving the overall efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Bace1-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Bace1-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of BACE1 in cellular processes and its impact on neuronal function.
Medicine: Investigated as a potential therapeutic agent for Alzheimer’s disease due to its ability to inhibit BACE1 and reduce amyloid-β peptide formation.
Industry: Utilized in the development of diagnostic tools and assays for detecting BACE1 activity and screening for potential inhibitors
Wirkmechanismus
Bace1-IN-6 exerts its effects by inhibiting the activity of BACE1. The compound binds to the active site of the enzyme, preventing it from cleaving the amyloid precursor protein (APP). This inhibition reduces the production of amyloid-β peptides, which are implicated in the formation of amyloid plaques in the brain. The molecular targets involved include the catalytic aspartyl residues in the active site of BACE1, and the pathways affected involve the amyloidogenic processing of APP .
Vergleich Mit ähnlichen Verbindungen
Bace1-IN-6 is compared with other BACE1 inhibitors such as:
Peiminine: A natural compound with a strong affinity for BACE1, demonstrating similar inhibitory effects.
27-Deoxywithaferin A: Another natural compound that interacts with the active site residues of BACE1, showing potential as a therapeutic agent
The uniqueness of this compound lies in its specific binding interactions and its efficacy in reducing amyloid-β peptide production, making it a promising candidate for Alzheimer’s disease therapy .
Eigenschaften
Molekularformel |
C25H23F2N5O2S |
|---|---|
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
6-[(Z)-2-[3-[(1S,5S,6S)-3-amino-5-methyl-1-(morpholine-4-carbonyl)-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4-fluorophenyl]-1-fluoroethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H23F2N5O2S/c1-24(21-12-25(21,35-23(29)31-24)22(33)32-6-8-34-9-7-32)17-10-15(2-4-18(17)26)11-19(27)20-5-3-16(13-28)14-30-20/h2-5,10-11,14,21H,6-9,12H2,1H3,(H2,29,31)/b19-11-/t21-,24+,25-/m0/s1 |
InChI-Schlüssel |
VZHFJCNPAIRJSA-MYMUPAQMSA-N |
Isomerische SMILES |
C[C@]1([C@@H]2C[C@@]2(SC(=N1)N)C(=O)N3CCOCC3)C4=C(C=CC(=C4)/C=C(/C5=NC=C(C=C5)C#N)\F)F |
Kanonische SMILES |
CC1(C2CC2(SC(=N1)N)C(=O)N3CCOCC3)C4=C(C=CC(=C4)C=C(C5=NC=C(C=C5)C#N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


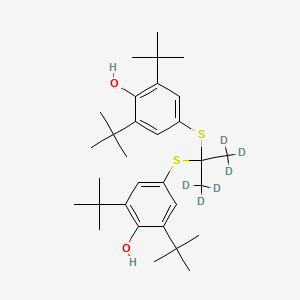
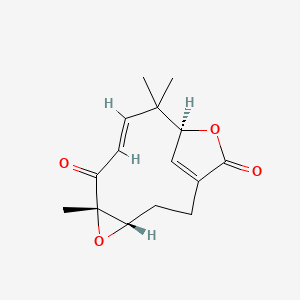

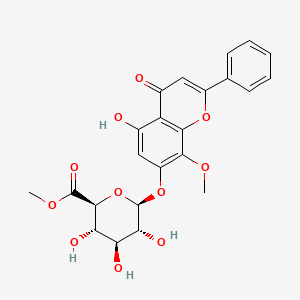
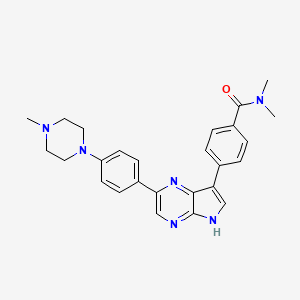
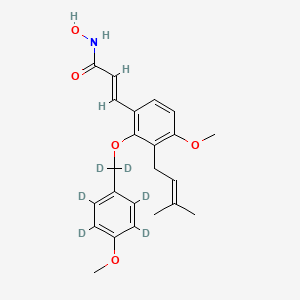

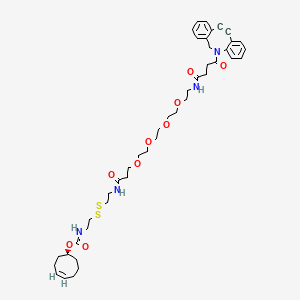
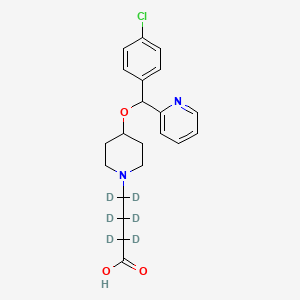

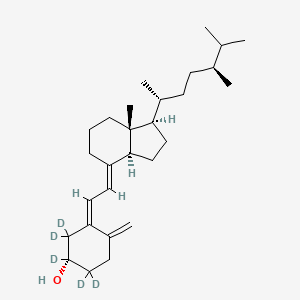
![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
